4-Nitrophenyl 2-O-alpha-D-galactopyranosyl-alpha-D-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 2-O-alpha-D-galactopyranosyl-alpha-D-mannopyranoside is a synthetic compound used primarily as a chromogenic substrate in biochemical assays. It is particularly useful for detecting and measuring the activity of specific enzymes, such as alpha-galactosidase and alpha-mannosidase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-O-alpha-D-galactopyranosyl-alpha-D-mannopyranoside typically involves the glycosylation of 4-nitrophenyl alpha-D-mannopyranoside with a suitable galactosyl donor. The reaction is often catalyzed by an enzyme or an acid catalyst under controlled conditions to ensure the selective formation of the desired glycosidic bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2-O-alpha-D-galactopyranosyl-alpha-D-mannopyranoside undergoes several types of chemical reactions, including:
Oxidation and Reduction: While less common, the nitro group in the compound can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Oxidation and Reduction: These reactions may require strong oxidizing or reducing agents and are usually conducted under controlled laboratory conditions.
Major Products Formed
Scientific Research Applications
4-Nitrophenyl 2-O-alpha-D-galactopyranosyl-alpha-D-mannopyranoside is widely used in scientific research for:
Enzyme Activity Assays: It serves as a substrate for measuring the activity of alpha-galactosidase and alpha-mannosidase in various biological samples.
Biochemical Studies: The compound is used to study enzyme kinetics and mechanisms, providing insights into enzyme function and regulation.
Medical Research: It is employed in diagnostic assays to detect enzyme deficiencies associated with certain genetic disorders.
Industrial Applications: The compound is used in the food industry to reduce anti-nutritional factors in products like soy milk.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2-O-alpha-D-galactopyranosyl-alpha-D-mannopyranoside involves its hydrolysis by specific enzymes. The enzymes bind to the substrate and catalyze the cleavage of the glycosidic bond, releasing 4-nitrophenol, which can be quantitatively measured . This process provides a means to assess enzyme activity and study enzyme-substrate interactions .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl alpha-D-galactopyranoside: Used as a substrate for alpha-galactosidase.
4-Nitrophenyl alpha-D-mannopyranoside: Used as a substrate for alpha-mannosidase.
2-Nitrophenyl beta-D-galactopyranoside: Used as a substrate for beta-galactosidase.
Uniqueness
4-Nitrophenyl 2-O-alpha-D-galactopyranosyl-alpha-D-mannopyranoside is unique in its ability to serve as a dual substrate for both alpha-galactosidase and alpha-mannosidase, making it a valuable tool for studying the activity of these enzymes simultaneously .
Properties
CAS No. |
79580-50-0 |
---|---|
Molecular Formula |
C18H25NO13 |
Molecular Weight |
463.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)15(26)17(30-9)32-16-14(25)12(23)10(6-21)31-18(16)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11+,12-,13+,14+,15-,16+,17-,18+/m1/s1 |
InChI Key |
ZGWCYKZKLZNQQX-CLBNRFFPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.